![molecular formula C11H15NO2 B12641346 [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a pyridine ring, with a methanol group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methylpyridine with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through column chromatography or recrystallization.
For industrial production, the process can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction and increase the yield of the desired product.
化学反应分析
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Esterification: The methanol group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction results in the formation of an alcohol.
科学研究应用
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)pyridine: Lacks the methyl group at the sixth position, which may affect its biological activity and chemical reactivity.
6-Methyl-2-pyridinemethanol: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
3-Methoxypyridine: Lacks both the cyclopropylmethoxy and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
[3-(cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c1-8-2-5-11(10(6-13)12-8)14-7-9-3-4-9/h2,5,9,13H,3-4,6-7H2,1H3 |
InChI 键 |
YQGLETSNSLTFRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)OCC2CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
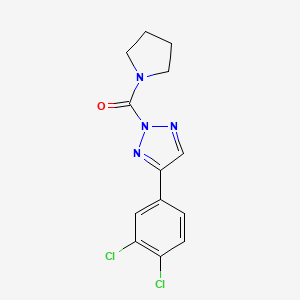
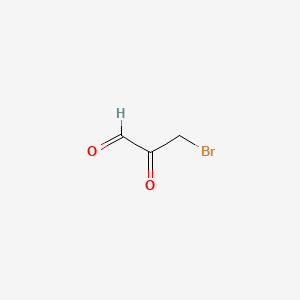
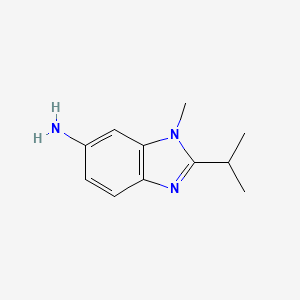
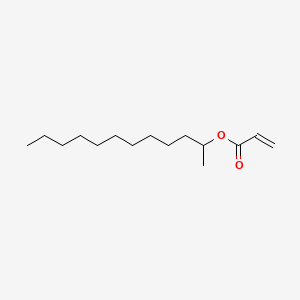
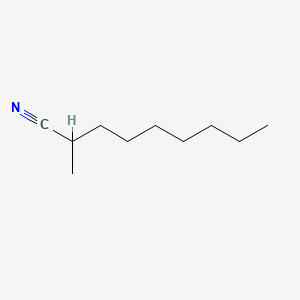
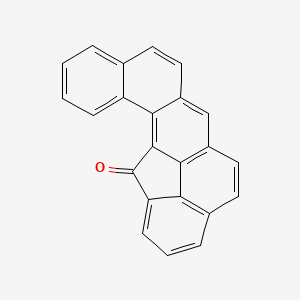

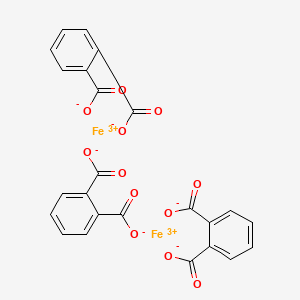
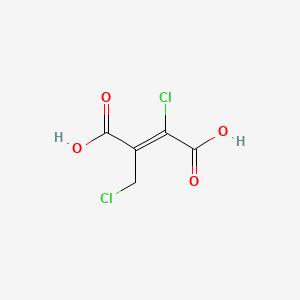
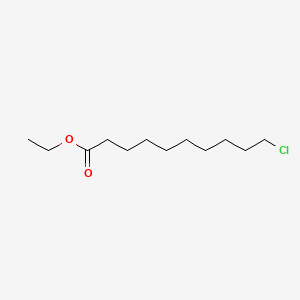
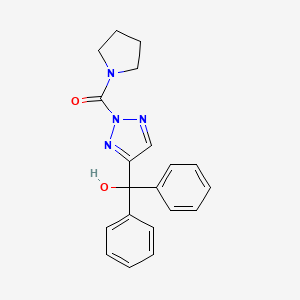
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
